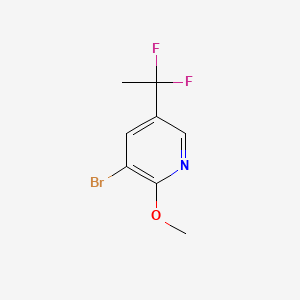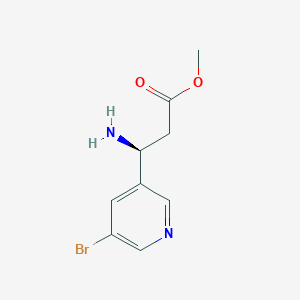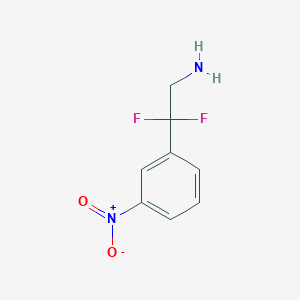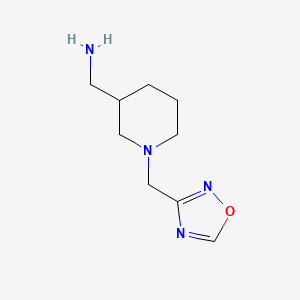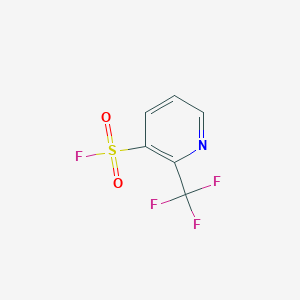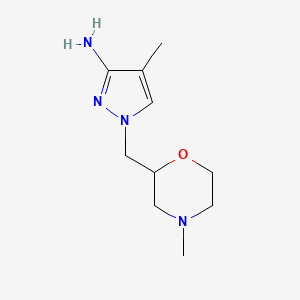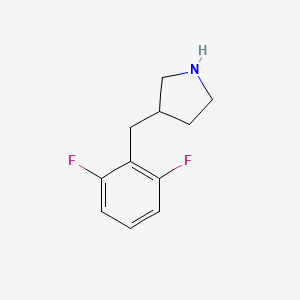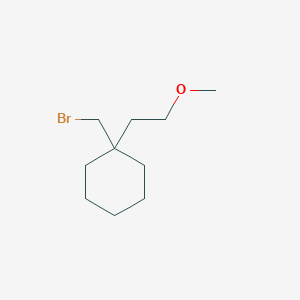
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a 2-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(hydroxymethyl)-1-(2-methoxyethyl)cyclohexane using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions to ensure complete conversion of the hydroxyl group to a bromomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(Azidomethyl)-1-(2-methoxyethyl)cyclohexane.
Oxidation: 1-(Formylmethyl)-1-(2-methoxyethyl)cyclohexane.
Reduction: 1-(Methyl)-1-(2-methoxyethyl)cyclohexane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be utilized in the preparation of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or binding interactions.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-(2-methoxyethyl)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclohexane: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane is unique due to the combination of its bromomethyl and methoxyethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, while the methoxyethyl group can influence its solubility and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Clé InChI |
BBANOPWMGRTATL-UHFFFAOYSA-N |
SMILES canonique |
COCCC1(CCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


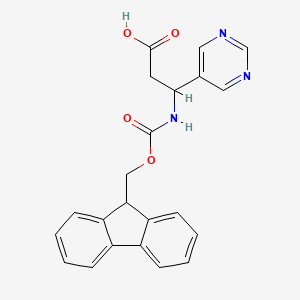

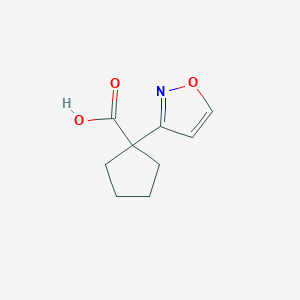
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)

